molecular formula C20H16N2OS B5592583 3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5592583
M. Wt: 332.4 g/mol
InChI Key: DRAVLHMVBAPTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H16N2OS and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.09833431 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for their anticancer properties. The synthesis of fluorinated coumarin–pyrimidine hybrids has shown significant cytotoxicity against human cancer cell lines, including lung carcinoma and mammary gland adenocarcinoma, with some compounds exhibiting potent activity comparable to the standard drug Cisplatin (Hosamani, Reddy, & Devarajegowda, 2015). Similarly, various 6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized and demonstrated potent anticancer activity, with certain derivatives showing activity nearly as strong as doxorubicin on human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Investigations into the antimicrobial efficacy of pyrimidine derivatives have revealed compounds with potent activities against a range of microbial strains. For example, pyrido[1,2-a]pyrimidin-4-one derivatives have displayed selective aldose reductase inhibition along with significant antioxidant properties, hinting at potential multifaceted therapeutic applications (La Motta et al., 2007). Additionally, certain derivatives have shown promising results as antimicrobial additives in polyurethane varnish and printing ink paste, indicating their potential in surface coating applications for inhibiting microbial growth (El‐Wahab et al., 2015).

Enzyme Inhibition

Pyrimidine derivatives have been researched for their ability to inhibit key enzymes. For instance, studies on pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors have provided insights into their potential as herbicides, showcasing the importance of understanding the bioactive conformation for designing effective enzyme inhibitors (He et al., 2007). Another study demonstrated the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine as a potent inhibitor of dihydrofolate reductase, highlighting the compound's significance in the realm of antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)12-22-13-21-19-17(20(22)23)11-18(24-19)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAVLHMVBAPTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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